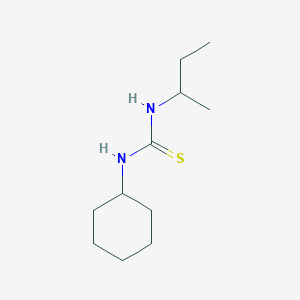

1-Butan-2-yl-3-cyclohexylthiourea

Description

1-Butan-2-yl-3-cyclohexylthiourea is a thiourea derivative characterized by a butan-2-yl (secondary butyl) group and a cyclohexyl group attached to the thiourea core. Thioureas are sulfur-containing organic compounds with the general formula R¹R²N–C(=S)–NR³R⁴. This compound’s structure imparts unique steric and electronic properties due to the cyclohexyl group’s bulky, non-planar conformation and the butan-2-yl group’s branched alkyl chain. Such structural features influence its solubility, reactivity, and biological activity, making it a subject of interest in medicinal chemistry, materials science, and catalysis .

Properties

IUPAC Name |

1-butan-2-yl-3-cyclohexylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOOPHJITPWAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butan-2-yl-3-cyclohexylthiourea can be synthesized through a nucleophilic substitution reaction. Typically, urea and Lawesson’s reagent are used as raw materials, undergoing a sulfuration reaction . The reaction conditions include a reaction time of approximately 3.5 hours at a temperature of 75°C, with a mass ratio of urea to Lawesson’s reagent of 2:1 .

Industrial Production Methods: Industrial production methods for thiourea derivatives often involve the direct reaction of isothiocyanates with amines or the condensation of primary and secondary amines with thiophosgene and its derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Butan-2-yl-3-cyclohexylthiourea undergoes various chemical reactions, including:

Oxidation: Thiourea derivatives can be oxidized by water radical cations under ambient conditions.

Substitution: Nucleophilic substitution reactions are common, where thiourea acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Water radical cations are used as oxidizing agents.

Substitution: Lawesson’s reagent is commonly used for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Butan-2-yl-3-cyclohexylthiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-cyclohexylthiourea involves its interaction with specific molecular targets, such as enzymes. Thiourea derivatives are known to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This inhibition can disrupt the normal function of these enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives are highly tunable, with substituents dictating their chemical and biological profiles. Below is a detailed comparison of 1-Butan-2-yl-3-cyclohexylthiourea with structurally analogous compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (R¹, R²) | Key Features | Applications/Properties | Reference |

|---|---|---|---|---|

| This compound | R¹ = butan-2-yl, R² = cyclohexyl | Branched alkyl chain (steric hindrance) + bulky cyclohexyl group | Potential catalyst, antimicrobial agent | |

| 1-Isobutyl-3-cyclohexylthiourea | R¹ = isobutyl, R² = cyclohexyl | Tertiary alkyl chain (increased hydrophobicity) | Enhanced solubility in non-polar solvents | |

| 1-Tert-butyl-3-cyclohexylthiourea | R¹ = tert-butyl, R² = cyclohexyl | Highly sterically hindered tert-butyl group | Reduced reactivity in nucleophilic substitutions | |

| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | R¹ = 3-chlorophenyl, R² = cyclohexyl | Electron-withdrawing chloro group (+ resonance effects) | Improved corrosion inhibition, bioactivity | |

| 1-Allyl-3-cyclohexylthiourea | R¹ = allyl, R² = cyclohexyl | Allyl group (π-electron system, increased reactivity) | Polymerization initiator, antiviral applications | |

| 1-Benzyl-3-phenylthiourea | R¹ = benzyl, R² = phenyl | Aromatic groups (enhanced π-π stacking) | Corrosion inhibition, enzyme inhibition | |

| 1-Butyl-3-(2-chlorobenzyl)thiourea | R¹ = butyl, R² = 2-chlorobenzyl | Chlorinated benzyl group (polarity + steric effects) | Antifungal activity, material stabilizer |

Key Comparative Insights

Steric Effects :

- The butan-2-yl group in the target compound introduces moderate steric hindrance compared to the more bulky tert-butyl group in 1-tert-butyl-3-cyclohexylthiourea. This balance allows for selective reactivity in catalysis .

- The cyclohexyl group provides rigidity, reducing conformational flexibility compared to linear alkyl chains (e.g., 1-butyl derivatives), which may enhance thermal stability in material applications .

The absence of aromatic groups (vs. 1-benzyl-3-phenylthiourea) reduces π-π interactions but improves solubility in aliphatic solvents .

Biological Activity :

- Thioureas with chlorinated aryl groups (e.g., 1-(3-chlorophenyl)-3-cyclohexylthiourea) exhibit stronger antimicrobial activity due to enhanced membrane permeability, whereas the target compound’s activity may rely on alkyl chain interactions with hydrophobic protein pockets .

- The allyl group in 1-allyl-3-cyclohexylthiourea enables radical-mediated reactions, a feature absent in the target compound .

Material Science Applications :

- Cyclohexyl-thioureas generally show higher thermal stability than phenyl derivatives, making them suitable for high-temperature processes. The branched butan-2-yl group may further resist degradation compared to linear chains .

Table 2: Physicochemical Properties

| Property | This compound | 1-Isobutyl-3-cyclohexylthiourea | 1-(3-Chlorophenyl)-3-cyclohexylthiourea |

|---|---|---|---|

| Molecular Weight (g/mol) | ~228.4 | ~228.4 | ~278.8 |

| LogP (Predicted) | 3.8 | 4.1 | 4.5 |

| Solubility in Water (mg/L) | <10 | <5 | <2 |

| Melting Point (°C) | 120–125 | 115–120 | 135–140 |

| Bioactivity (MIC vs. E. coli) | 128 µg/mL | 256 µg/mL | 64 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.